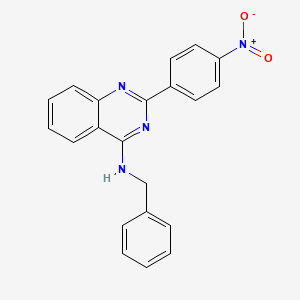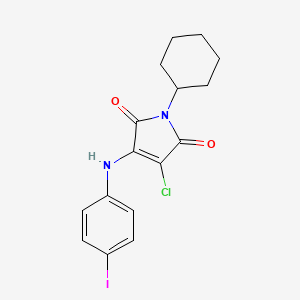![molecular formula C21H22N2O3 B3585087 Ethyl 4-[(2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3585087.png)
Ethyl 4-[(2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-[(2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, methoxyphenyl, and dimethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions: The introduction of the methoxyphenyl and dimethyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction typically requires acidic conditions and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives, which may have different pharmacological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Ethyl 4-[(2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical and biological properties.
Tetrahydroquinolines: Reduced derivatives of quinoline with different pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical properties and potential biological activities.
Propriétés
IUPAC Name |
ethyl 4-(2-methoxyanilino)-6,8-dimethylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-5-26-21(24)16-12-22-19-14(3)10-13(2)11-15(19)20(16)23-17-8-6-7-9-18(17)25-4/h6-12H,5H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUQRKUSXRHQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(11-hydroxy-3,3-dimethyl-1-oxo-1,2,3,4-tetrahydrobenzo[b]naphtho[2,3-d]furan-6-yl)-4-methylbenzenesulfonamide](/img/structure/B3585009.png)
![[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B3585023.png)

![3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE](/img/structure/B3585038.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3585050.png)
![ethyl 6-ethoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3585058.png)
![Ethyl 4-[(2,4-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3585066.png)
![Ethyl 4-[(4-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3585068.png)
![Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3585075.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(4-nitrophenyl)quinazolin-4-amine](/img/structure/B3585080.png)
![Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B3585100.png)

![4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide](/img/structure/B3585124.png)

